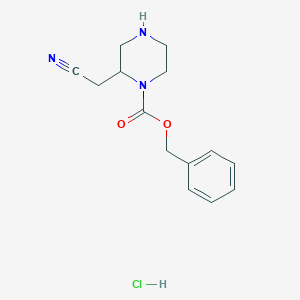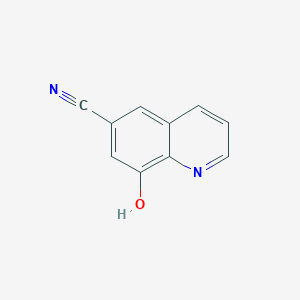![molecular formula C7H13NO B12958014 (2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)
(2-Azabicyclo[2.2.1]heptan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azabicyclo[221]heptan-6-yl)methanol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing (2-Azabicyclo[2.2.1]heptan-6-yl)methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed method mentioned above can be adapted for larger-scale synthesis, given its efficiency and the broad range of substrates it can accommodate .
Chemical Reactions Analysis
Types of Reactions
(2-Azabicyclo[2.2.1]heptan-6-yl)methanol undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving electrophilic reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products
Epoxides: Formed during oxidation reactions with MCPBA.
Polyfunctionalized Bicyclic Systems: Resulting from substitution reactions with electrophiles.
Scientific Research Applications
(2-Azabicyclo[2.2.1]heptan-6-yl)methanol has several scientific research applications:
Mechanism of Action
The exact mechanism of action for (2-Azabicyclo[22 its effects are likely mediated through interactions with specific molecular targets and pathways, given its structural properties and potential for functionalization .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol: Another bicyclic compound with similar structural features.
3-Azabicyclo[3.2.0]heptane Derivatives: These compounds have been studied for their dopaminergic ligand properties.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-6-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-7(6)8-3-5/h5-9H,1-4H2 |
InChI Key |
DIXGSRIMRRJXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CO)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)






